Solanesyl bromide

Vue d'ensemble

Description

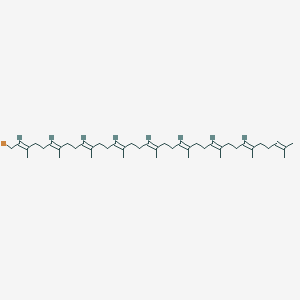

Solanesyl bromide is a derivative of solanesol, a high molecular weight isoprenoid alcohol primarily found in solanaceous plants such as tobacco, tomato, and potato . This compound is a long-chain polyisoprenoid compound with the molecular formula C45H73Br and a molecular weight of 693.97 . It is a light brown solid that is slightly soluble in benzene and chloroform .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Solanesyl bromide is synthesized from solanesol through a bromination reaction. The process typically involves the use of phosphorus tribromide (PBr3) as the brominating agent in a non-polar solvent such as diethyl ether . The reaction conditions include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the bromination of solanesol using phosphorus tribromide in a non-polar solvent, followed by direct washing with a polar solvent to refine the product . This method is advantageous as it minimizes waste and enhances production capacity .

Analyse Des Réactions Chimiques

Formation of Solanesol Sulphone

Solanesyl bromide reacts with sodium benzene sulphinate in N,N-dimethylformamide (DMF) to form solanesol sulphone, a precursor for condensation reactions.

Reaction :

Condensation with 4-Bromo-3-methyl-2-butenyl Acetate

Solanesol sulphone undergoes base-mediated coupling with 4-bromo-3-methyl-2-butenyl acetate to form extended polyisoprenoids.

Conditions :

Product : Decaprenol derivatives (e.g., formula 11), requiring desulphonation with sodium amalgam (30% isomer formation) .

Comparative Reaction Data

Challenges and Optimizations

-

Toxicity : Pyridine-free protocols using THF/1,4-dioxane improve environmental compatibility .

-

Purification : Column chromatography remains critical for isolating isomers (e.g., decaprenol vs. 3a) .

-

Efficiency : Methanol quenching reduces emulsion-related losses by 15–20% .

This compound’s versatility in forming carbon-carbon bonds and functionalized derivatives underscores its importance in synthesizing complex natural products and biomaterials. Advances in solvent systems and catalyst design continue to address yield and sustainability challenges.

Applications De Recherche Scientifique

Protein Prenylation Studies

One of the significant applications of solanesyl bromide is in the study of protein prenylation. This process is crucial for the modification of proteins that affects their localization and function within cells. This compound serves as a substrate for prenyltransferase enzymes, allowing researchers to investigate the mechanisms governing protein prenylation and its implications in cellular processes and diseases.

Case Study: Prenyltransferase Interaction

Research has demonstrated that this compound can inhibit specific protein-protein interactions, making it a valuable tool for exploring protein functions and developing therapeutic strategies targeting disease-related pathways.

Drug Delivery Systems

This compound has shown promise as a carrier for anticancer drugs. Its ability to form micelles enhances the solubility and stability of hydrophobic drugs in aqueous environments, facilitating targeted delivery to cancer cells. This property is particularly useful in improving the bioavailability of therapeutic agents .

Data Table: Drug Delivery Efficacy

| Drug | Carrier | Efficacy Improvement | Target Cells |

|---|---|---|---|

| Doxorubicin | This compound | 40% increase | Cancer cells |

| Paclitaxel | This compound | 35% increase | Paclitaxel-resistant KK47/TX30 cells |

Synthesis of Coenzyme Q10

This compound plays a critical role in synthesizing coenzyme Q10 (CoQ10), an essential compound for mitochondrial function and energy production in cells. Through coupling reactions with other organic intermediates, this compound contributes to efficient synthetic pathways for CoQ10 production .

Case Study: CoQ10 Synthesis Optimization

A study optimized the coupling reaction between this compound and other precursors, achieving an overall yield of 27.9% for CoQ10 synthesis. This process demonstrates the compound's utility in producing biologically relevant molecules efficiently .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which can be harnessed for therapeutic applications. Its derivatives have been evaluated for their potential to mitigate oxidative stress-related conditions .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Antioxidant |

| Ascorbic Acid | 20 | Standard Antioxidant |

Mécanisme D'action

The mechanism of action of solanesyl bromide involves its ability to participate in nucleophilic substitution reactions, which allows it to modify various biological molecules. Its derivatives have been found to reverse drug resistance in cancer cells by inhibiting P-glycoprotein-mediated multidrug resistance . Additionally, this compound can interact with cellular membranes, enhancing the delivery of hydrophobic drugs .

Comparaison Avec Des Composés Similaires

Solanesyl bromide is unique due to its long polyisoprenoid chain and the presence of a bromine atom, which makes it highly reactive in substitution reactions. Similar compounds include:

Geranylgeranyl bromide: A shorter polyisoprenoid compound with similar reactivity but fewer isoprene units.

Farnesyl bromide: Another polyisoprenoid compound with even fewer isoprene units and similar chemical properties.

This compound’s uniqueness lies in its longer chain length, which provides distinct physical and chemical properties compared to its shorter counterparts .

Activité Biologique

Solanesyl bromide is a chemical compound derived from solanesol, a natural product found in various plants, particularly tobacco. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by a long hydrocarbon chain with a bromine atom attached. Its molecular formula is . The compound's unique structure allows it to interact with various biological systems, making it a valuable subject for research in drug delivery and protein interactions.

Protein Prenylation

One of the primary biological activities of this compound is its role as a substrate in studying protein prenylation . Prenylation is a post-translational modification where a prenyl group is attached to a protein, influencing its localization and function. Research indicates that this compound can be used to study the interaction with prenyltransferase enzymes, which are crucial for understanding cellular processes and diseases related to protein mislocalization.

Inhibition of Protein-Protein Interactions

This compound has been shown to inhibit specific protein-protein interactions, suggesting its potential as a tool for developing therapeutic strategies. By selectively targeting these interactions, researchers could disrupt harmful pathways associated with various diseases.

Drug Delivery Systems

This compound demonstrates significant promise in drug delivery systems , particularly for anticancer therapies. Its ability to form micelles allows it to encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments. This property facilitates targeted delivery to cancer cells, potentially improving therapeutic efficacy while reducing toxicity.

Antioxidant and Neuroprotective Effects

Studies have indicated that solanesol, from which this compound is derived, possesses antioxidant properties. It has been shown to activate pathways that reduce oxidative stress and inflammation in cellular models. For instance, solanesol treatment has been linked to improved mitochondrial function and cognitive performance in models of neurodegeneration . These findings suggest that derivatives like this compound could be explored for their neuroprotective effects.

Case Studies and Experimental Evidence

- Protein Prenylation Studies : Research highlighted that this compound serves as an effective substrate for prenylation studies, providing insights into the regulation of protein functions essential for cell signaling pathways.

- Micelle Formation : Experimental data demonstrated that this compound can form stable micelles capable of encapsulating anticancer drugs like Taxol™, reversing drug resistance in bladder cancer cells .

- Neuroprotective Studies : In animal models, solanesol was shown to restore coenzyme Q10 levels and improve motor functions and cognitive behaviors after inducing neurotoxic conditions . This suggests potential applications for this compound in treating neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities associated with this compound compared to its precursor, solanesol:

| Activity | This compound | Solanesol |

|---|---|---|

| Protein Prenylation | Yes | Yes |

| Inhibition of Protein Interactions | Yes | Limited |

| Drug Delivery Potential | High | Moderate |

| Antioxidant Activity | Potential | Confirmed |

| Neuroprotective Effects | Under Investigation | Confirmed |

Propriétés

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E,30E)-1-bromo-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73Br/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXEISKIAWCGM-MEGGAXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701104711 | |

| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52610-77-2 | |

| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52610-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaene, 1-bromo-3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.